molecular formula C15H13N5O3 B2379756 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2194846-07-4

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2379756
CAS No.: 2194846-07-4
M. Wt: 311.301
InChI Key: QYLGNNGEDVVMGE-UHFFFAOYSA-N
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Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrimidine ring, a pyridine ring, and an isoxazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and pyridine intermediates, followed by the formation of the isoxazole ring. Common reagents used in these reactions include:

    Pyrimidine derivatives: Starting materials for the pyrimidine ring.

    Pyridine derivatives: Starting materials for the pyridine ring.

    Isoxazole formation reagents: Such as hydroxylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its heterocyclic rings are often found in bioactive molecules, making it a candidate for drug discovery research.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.

    Receptor binding: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide: A similar compound with a pyridine ring at a different position.

    N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-4-yl)isoxazole-3-carboxamide: Another similar compound with a pyridine ring at a different position.

Uniqueness

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is unique due to its specific arrangement of heterocyclic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c21-14(17-6-8-20-7-2-5-18-15(20)22)12-9-13(23-19-12)11-3-1-4-16-10-11/h1-5,7,9-10H,6,8H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLGNNGEDVVMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCCN3C=CC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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